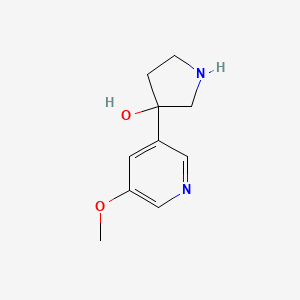

3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(5-methoxypyridin-3-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-4-8(5-12-6-9)10(13)2-3-11-7-10/h4-6,11,13H,2-3,7H2,1H3 |

InChI Key |

LDCIJMWMKXECJR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=CC(=C1)C2(CCNC2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 5 Methoxypyridin 3 Yl Pyrrolidin 3 Ol and Analogues

Strategies for the Construction of the Pyrrolidin-3-ol Core

The pyrrolidine (B122466) ring, a prevalent scaffold in many biologically active compounds, can be assembled through various synthetic strategies. rsc.org These methods often aim for high efficiency and stereocontrol.

Catalytic Cascade Reactions for Pyrrolidine Derivative Synthesis

Catalytic cascade reactions offer an efficient pathway to complex pyrrolidine derivatives from simpler starting materials. These reactions often involve the formation of multiple chemical bonds in a single synthetic operation, thereby increasing atom economy and reducing waste.

One notable example involves a relay catalytic system of platinum and a Brønsted acid to synthesize pyrrolidine derivatives. nih.gov This method couples N-Boc-protected alkynamines with alkenes or alkynes. The proposed mechanism begins with a platinum-catalyzed cycloisomerization of the alkynamine. This is followed by a triflic acid-promoted nucleophilic addition of the alkene or alkyne and subsequent trapping of the resulting cationic intermediate by the Boc protecting group. nih.govresearchgate.net

Another approach utilizes a one-pot nitro-Mannich/hydroamination cascade reaction under the control of a combination of base and gold(I) catalysts. rsc.org This method yields substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities. rsc.org The development of such cascade reactions is crucial for the efficient construction of structurally diverse pyrrolidine libraries.

Heterogeneous catalytic hydrogenation of highly substituted pyrroles also provides a route to functionalized pyrrolidines. acs.org This method can generate up to four new stereocenters with high diastereoselectivity. acs.org The reaction is believed to proceed through a two-step hydrogenation sequence, where the initial reduction of a C=X bond establishes a stereocenter that directs the subsequent reduction of the pyrrole (B145914) ring. acs.org

| Catalyst System | Reactants | Product | Key Features |

| Platinum/Triflic Acid | N-Boc-protected alkynamines, Alkenes/Alkynes | Pyrrolidine derivatives | Relay catalytic cascade, cycloisomerization followed by nucleophilic addition. nih.gov |

| Base/Gold(I) | Not specified | Substituted pyrrolidines | One-pot nitro-Mannich/hydroamination cascade, creates three stereocenters. rsc.org |

| Rhodium | Highly substituted pyrroles | Functionalized pyrrolidines | Heterogeneous catalytic hydrogenation, high diastereoselectivity. acs.org |

| Iridium (Vaska's complex) | Tertiary amides, Conjugated alkenes | Structurally complex pyrrolidines | Reductive [3+2] cycloaddition via azomethine ylide generation. acs.org |

Dearomative Cycloadditions Involving Pyridin-3-ol and Oxidopyridinium Intermediates for N-Heterocycle Formation

Dearomatization reactions provide a powerful tool for the synthesis of three-dimensional molecules from flat aromatic precursors. nih.govcapes.gov.br In the context of N-heterocycle synthesis, the dearomative cycloaddition of pyridin-3-ol derivatives, via oxidopyridinium ion intermediates, is a noteworthy strategy.

Oxidopyridinium ions can participate in various cycloaddition reactions, including [5+2] and [4+3] cycloadditions, to generate complex bicyclic nitrogenous structures. nih.govnih.gov For instance, the dearomative transformation of pyridin-3-ols through an oxidopyridinium (5+4) cycloaddition with o-quinodimethanes leads to the formation of 2,3,6,7-tetrahydro-1H-2,6-methanobenzo[d]azonin-12-ones. ucsf.edu The reactivity of oxidopyridinium ions in these cycloadditions is influenced by factors such as the N-substituent and the nature of the dienophile. acs.org Computational studies suggest that the activation barriers for cycloadditions involving oxidopyridinium ions are generally higher than those for their oxidopyrylium counterparts, with reactivity being more dependent on distortion effects rather than frontier molecular orbital interactions. nih.gov

These cycloaddition reactions are a type of pericyclic reaction, where the concerted movement of electrons leads to the formation of a new ring system. libretexts.org The stereochemical outcome of these reactions is often predictable based on the principles of orbital symmetry. libretexts.org The development of enantioselective versions of these dearomative cycloadditions remains an active area of research. nih.gov

Intramolecular Cyclization Approaches to Pyrrolidine Frameworks

Intramolecular cyclization is a fundamental and widely employed strategy for the construction of the pyrrolidine ring. rsc.org These reactions involve the formation of a new bond between two atoms within the same molecule to create the cyclic structure.

A variety of substrates and reaction conditions have been developed for the intramolecular cyclization to form pyrrolidines. For example, N-(3-butynyl)-sulfonamides can undergo a palladium- or gold-catalyzed intramolecular 5-endo-dig cyclization to yield 2,3-dihydropyrroles. rsc.org Microwave-assisted heating has been shown to significantly improve the yields of these reactions. rsc.org

Another approach involves the intramolecular cyclization of 1-benzyl-2-(nitromethylene)pyrrolidines in the presence of a strong acid like triflic acid. tandfonline.com This reaction proceeds to form 2,3-dihydro-1H-pyrrolo[1,2-b]isoquinolinium triflates. The specific products formed depend on the substituents present on the aromatic ring. tandfonline.com

The cyclization of amide dianions with epibromohydrin (B142927) offers a regioselective route to 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This method is notable for its high yields and broad substrate compatibility, accommodating various N-arylacetamides with both electron-donating and electron-withdrawing groups. organic-chemistry.org Furthermore, iridium-catalyzed reductive azomethine ylide generation from tertiary amides allows for subsequent intramolecular dipolar cycloaddition reactions to access structurally complex pyrrolidine architectures. acs.org

Approaches for the Introduction of the 5-Methoxypyridin-3-yl Moiety

The 5-methoxypyridin-3-yl group is a key structural feature of the target molecule. Its introduction can be achieved through the synthesis of a suitable pyridine (B92270) precursor followed by its attachment to the pyrrolidine core.

Synthesis of Key Pyridine Precursors (e.g., 5-Methoxy-pyridin-3-ol)

5-Methoxy-pyridin-3-ol is a crucial intermediate for the synthesis of the target compound. biosynce.com It is a white to yellow solid with a melting point of 147.5-148.5 °C. chemicalbook.comsigmaaldrich.com This compound features a pyridine ring substituted with both a methoxy (B1213986) and a hydroxyl group. cymitquimica.com It serves as a versatile building block in organic synthesis and has been patented as a reagent for preparing various compounds that act as nicotinic receptor ligands. chemicalbook.com

The synthesis of 5-methoxypyridin-3-ol (B145466) and its derivatives can be accomplished through various methods, although specific high-yield syntheses are often proprietary. The availability of this precursor from commercial suppliers facilitates its use in further synthetic transformations. 1int.co.uk

Cross-Coupling Reactions for Pyridyl Attachment (e.g., Suzuki coupling in related systems)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful methods for the formation of carbon-carbon bonds between aromatic rings. nih.gov This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org

The Suzuki coupling is well-suited for attaching the 5-methoxypyridin-3-yl moiety to the pyrrolidine core. A general strategy would involve the synthesis of a pyrrolidine derivative bearing a leaving group (e.g., a halide or triflate) and a 5-methoxypyridin-3-ylboronic acid or a related organoboron species. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve a high yield of the desired product. libretexts.org

While the Suzuki-Miyaura reaction is widely used, its application to pyridine-containing substrates can sometimes be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst and inhibit its activity. rsc.org However, the development of specialized ligands and reaction conditions has largely overcome these limitations, making the Suzuki coupling a viable and attractive method for the synthesis of pyridyl-substituted pyrrolidines. nih.govnih.gov For instance, replacing pyridine boronates with pyridine-2-sulfinates has been shown to result in a cross-coupling process with a broader scope and utility. rsc.org

Post-Synthetic Modifications and Functionalization

Post-synthetic modification of the pyrrolidine ring is a key strategy for the diversification of analogues of 3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol. These modifications are primarily centered on the secondary amine of the pyrrolidine ring, which serves as a versatile handle for introducing a wide range of substituents.

N-Alkylation and N-Methylation of Pyrrolidin-3-ol Derivatives

The nitrogen atom of the pyrrolidine ring in 3-hydroxy-3-arylpyrrolidine derivatives is a common site for functionalization through N-alkylation and N-methylation. These modifications are often employed to enhance the biological activity, selectivity, and pharmacokinetic properties of the parent compound.

A prevalent method for the N-alkylation of secondary amines like the pyrrolidine moiety is reductive amination . organic-chemistry.orgacs.orgrsc.orgyoutube.com This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being among the most common due to their mildness and selectivity. organic-chemistry.orgacs.org Reductive amination offers a controlled approach to N-alkylation, effectively avoiding the over-alkylation that can be an issue with direct alkylation using alkyl halides. acs.org

For the specific case of N-methylation , formaldehyde (B43269) is a common C1 source in reductive amination. The reaction proceeds through the formation of an intermediate that is subsequently reduced to the N-methylated product.

While specific literature on the N-alkylation of this compound is not widely available, the general principles of reductive amination are broadly applicable to this class of compounds. The table below illustrates representative examples of N-alkylation and N-methylation of related pyrrolidine derivatives found in the literature.

Table 1: Examples of N-Alkylation and N-Methylation of Pyrrolidine Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

| Pyrrolidine | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN | N-Alkylpyrrolidine | Reductive Amination |

| Secondary Amine | Formaldehyde, Reducing Agent | N-Methyl Amine | Reductive N-Methylation |

| 1-(3-aminopropyl)pyrrolidine | 2-Naphthalenesulfonyl chloride, NEt₃, DCM | N-(3-(Pyrrolidin-1-yl)propyl)naphthalene-2-sulfonamide | Sulfonylation |

| 1-(3-aminopropyl)pyrrolidine | 4-Chlorobenzylamine, Sulfamide | N-(4-Chlorobenzyl)-N'-(3-(pyrrolidin-1-yl)propyl)sulfamide | Sulfamide Formation |

Stereoselective Synthetic Routes to Enantiomerically Pure this compound Analogs

The stereochemistry at the C3 position of the pyrrolidine ring is often a critical determinant of the biological activity of 3-aryl-3-hydroxypyrrolidine derivatives. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure analogues is of paramount importance. Research has shown that for certain biological targets, a specific configuration of the pyrrolidine ring is favorable for activity. nih.gov

Several strategies have been developed for the asymmetric synthesis of chiral 3-hydroxypyrrolidines. These methods can be broadly categorized as:

Synthesis from Chiral Precursors: A common approach involves starting from readily available chiral building blocks, such as L- or D-hydroxyproline. nih.govuevora.pt These precursors already possess the desired stereochemistry at one or more centers, which can then be elaborated through a series of chemical transformations to the target molecule.

Enzymatic Resolution: Biocatalytic methods, employing enzymes such as lipases, can be used for the kinetic resolution of racemic mixtures of 3-hydroxypyrrolidine derivatives. uevora.pt For instance, the enantioselective acylation of a racemic alcohol can provide one enantiomer as the acylated product and the other as the unreacted alcohol, both in high enantiomeric excess.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool in modern organic synthesis. For the synthesis of chiral 3-aryl-3-hydroxypyrrolidines, several catalytic asymmetric methods could be envisioned, including:

Catalytic Asymmetric Addition to Pyrrolinones: The enantioselective addition of an aryl Grignard or organolithium reagent to a suitable N-protected 3-pyrrolidinone (B1296849) precursor in the presence of a chiral ligand or catalyst.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a corresponding pyrroline (B1223166) precursor bearing an exocyclic double bond at the 3-position, using a chiral transition metal catalyst.

Asymmetric Cyclization Reactions: The enantioselective cyclization of an acyclic precursor, where the stereochemistry is set during the ring-forming step.

A study on novel androgen receptor antagonists described the synthesis of a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives, highlighting the importance of stereochemistry for biological activity. nih.gov In their work, the desired (2S,3R) configuration was found to be favorable. nih.gov The synthesis of these enantiomerically pure compounds often involves the separation of diastereomers or the use of chiral starting materials.

The following table summarizes some of the stereoselective synthetic approaches that have been reported for analogous compounds.

Table 2: Stereoselective Synthetic Routes to 3-Hydroxypyrrolidine Analogs

| Method | Description | Stereochemical Outcome |

| From Chiral Pool | Synthesis starting from enantiomerically pure precursors like malic acid or 1,2,4-butanetriol. google.com | Dependent on the chirality of the starting material. |

| Enzymatic Resolution | Kinetic resolution of racemic N-substituted-3-acyloxypyrrolidine using enzymes. uevora.pt | Provides access to both enantiomers in high optical purity. |

| Asymmetric Synthesis | Catalytic asymmetric conjugate addition/Schmidt-type rearrangement of vinyl azides and (E)-alkenyloxindoles using a chiral N,N'-dioxide-nickel(II) complex. nih.gov | High yields and excellent diastereo- and enantioselectivities. |

| Diastereoselective Reduction | Reduction of a chiral N-protected 3-oxopyrrolidine-4-carboxylate to introduce the hydroxyl group with specific stereochemistry. | Diastereoselectivity depends on the reducing agent and substrate. |

Biological Evaluation and Pharmacological Engagement of 3 5 Methoxypyridin 3 Yl Pyrrolidin 3 Ol and Structural Congeners

Kinase Inhibition Profiles

Kinases are a class of enzymes that facilitate the transfer of phosphate (B84403) groups to proteins and other molecules, a process known as phosphorylation. This process is a fundamental mechanism of signal transduction and is involved in a multitude of cellular processes including cell growth, differentiation, and death. The dysregulation of kinase activity is a common feature of many diseases, making kinase inhibitors a significant area of drug discovery. The inhibitory activity of 3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol and its congeners has been evaluated against several key kinases.

Checkpoint Kinase 1 (CHK1) Inhibition

Checkpoint Kinase 1 (CHK1) is a critical protein kinase in the DNA damage response pathway. It plays a pivotal role in arresting the cell cycle to allow for DNA repair, thereby preventing the propagation of damaged genetic material. The inhibition of CHK1 is a therapeutic strategy to sensitize cancer cells to DNA-damaging agents.

In vitro enzymatic assays are fundamental in determining the direct inhibitory effect of a compound on a purified enzyme. Research into pyrido[3,2-d]pyrimidin-6(5H)-one derivatives has identified potent CHK1 inhibitors. For instance, compound 11 from this series demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.55 nM against CHK1, indicating strong enzymatic inhibition. nih.gov While this compound is not this compound, this data highlights the potential for related heterocyclic scaffolds to potently inhibit CHK1. The activation of CHK1 involves phosphorylation at specific sites, such as S345, which is a process regulated by other kinases and phosphatases like PP2A. nih.gov

The efficacy of a kinase inhibitor in a cellular context is a crucial aspect of its evaluation. Pyrrolidine (B122466) derivatives have been shown to possess antiproliferative activity in various cancer cell lines. researchgate.netresearchgate.net For example, certain pyrrolidine-derived compounds have demonstrated antiproliferative effects against DLD-1 colon cancer cells. researchgate.net In studies involving other CHK1 inhibitors, such as those with a pyrido[3,2-d]pyrimidin-6(5H)-one core, synergistic effects have been observed when combined with chemotherapy agents like gemcitabine (B846) in the HT-29 colon cancer cell line. nih.gov Specifically, compound 11 showed an IC₅₀ of 63.53 nM in this combination therapy context. nih.gov This suggests that inhibiting CHK1 can effectively abrogate the cell cycle checkpoint and enhance the cytotoxicity of DNA-damaging drugs.

Tropomyosin Receptor Kinase (Trk) Inhibition

Tropomyosin Receptor Kinases (Trk) are a family of receptor tyrosine kinases that are essential for the normal development and function of the nervous system. Gene fusions involving the Trk family (NTRK1, NTRK2, and NTRK3) can lead to the production of chimeric proteins with unregulated kinase activity, driving the growth of various types of cancers. Consequently, Trk inhibitors have emerged as effective targeted therapies for TRK fusion-positive cancers. nih.govnih.gov Resistance to first-generation Trk inhibitors can occur through various mechanisms, including the acquisition of mutations in the kinase domain or the activation of bypass signaling pathways, such as the MAPK pathway. nih.gov

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Dual Inhibition

The PI3K/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR can offer a more comprehensive blockade of this pathway.

The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks have four isoforms: α, β, γ, and δ. Isoform-selective inhibitors can provide a more targeted therapeutic approach with potentially fewer side effects. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the function of immune cells. nih.gov Therefore, selective PI3Kδ inhibitors are being developed for the treatment of hematological malignancies and inflammatory diseases. nih.govnih.gov A compound structurally related to this compound, known as GDC-0980, is a potent inhibitor of all four Class I PI3K isoforms and mTOR. rcsb.org Its IC₅₀ values against PI3Kα, β, δ, and γ are 5, 27, 7, and 14 nM, respectively, and it inhibits mTOR with a Kᵢ of 17 nM. rcsb.org

| Compound/Derivative | Target Kinase | IC₅₀ / Kᵢ | Cell Line | Cellular Effect | Source |

| Pyrido[3,2-d]pyrimidin-6(5H)-one 11 | CHK1 | 0.55 nM (IC₅₀) | - | Enzymatic Inhibition | nih.gov |

| Pyrido[3,2-d]pyrimidin-6(5H)-one 11 | CHK1 | 63.53 nM (IC₅₀) | HT-29 | Synergistic effect with gemcitabine | nih.gov |

| GDC-0980 | PI3Kα | 5 nM (IC₅₀) | - | Enzymatic Inhibition | rcsb.org |

| GDC-0980 | PI3Kβ | 27 nM (IC₅₀) | - | Enzymatic Inhibition | rcsb.org |

| GDC-0980 | PI3Kδ | 7 nM (IC₅₀) | - | Enzymatic Inhibition | rcsb.org |

| GDC-0980 | PI3Kγ | 14 nM (IC₅₀) | - | Enzymatic Inhibition | rcsb.org |

| GDC-0980 | mTOR | 17 nM (Kᵢ) | - | Enzymatic Inhibition | rcsb.org |

In Vitro Kinase Assays

While direct in vitro kinase assay data for this compound is not prominently available in the reviewed literature, the broader class of heterocyclic kinase inhibitors provides a context for its potential activity. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases such as cancer. The search for selective kinase inhibitors is therefore an intense area of research.

For instance, a study on the discovery of a specific RET (Rearranged during Transfection) kinase inhibitor identified a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, compound 15l , as a potent and selective agent. nih.gov This compound demonstrated significant inhibitory activity against wild-type RET kinase (IC₅₀ = 44 nM) and its gatekeeper mutant (IC₅₀ = 252 nM). nih.gov Although the core heterocycle is a pyrazole, the principle of a substituted five-membered ring targeting a kinase active site is relevant. The kinase selectivity of 15l was found to be exceptional in a panel of 369 kinases. nih.gov The development of such specific inhibitors underscores the potential for novel heterocyclic compounds to interact potently and selectively with kinase targets. The methoxypyridine and pyrrolidinol moieties of the title compound could theoretically be positioned to make key interactions within a kinase active site, but this remains to be experimentally verified.

Modulation of Downstream Signaling Pathways (e.g., pAkt phosphorylation)

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, making it a key target for therapeutic intervention. While no specific data on the effect of this compound on pAkt phosphorylation has been reported, the activity of other pyrrolidine-containing molecules offers some insight.

For example, a study of 1-benzylpyrrolidin-3-ol analogues found that certain derivatives could induce apoptosis in human cancer cell lines. monash.edu The lead compounds, 5j and 5p , were shown to be selectively cytotoxic to HL-60 cells and induced apoptosis, a process often regulated by the Akt pathway. monash.edu While the direct modulation of pAkt was not detailed in this study, the pro-apoptotic effects suggest a potential interaction with key signaling cascades that control cell death. The structural features of this compound, particularly the substituted pyridine (B92270) ring, could influence its interaction with upstream regulators of the Akt pathway, but this is speculative without direct experimental evidence.

Enzyme Modulation and Other Biological Targets

Realkylation Potential for Aged Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. researchgate.netnih.gov However, irreversible inhibition by organophosphorus compounds leads to a phenomenon known as "aging," where the inhibited enzyme becomes resistant to reactivation. monash.edu The realkylation of aged AChE is a significant therapeutic challenge.

Research into this area has explored various chemical scaffolds for their ability to restore the function of aged AChE. While direct studies on this compound are not available, the pyrrolidine scaffold itself has been identified in compounds with AChE inhibitory activity. acs.org For instance, certain dispiro pyrrolidine derivatives have shown better inhibitory activity against butyrylcholinesterase (BChE) compared to AChE. researchgate.net Furthermore, computational studies have been employed to design and evaluate potential AChE inhibitors based on pyrrolidin-2-one derivatives. nih.gov The potential for a pyridinyl-pyrrolidinol compound to act as a realkylating agent for aged AChE would depend on the electronic and steric properties of the molecule, which could facilitate its entry into the enzyme's active site and promote the transfer of an alkyl group to the aged phosphonate. This remains a hypothetical avenue for investigation for this specific compound.

Investigation of Adenosine (B11128) Receptor Binding in Related Compounds

Adenosine receptors, which are G protein-coupled receptors, are involved in a wide range of physiological processes and are attractive drug targets. nih.gov The A2A adenosine receptor, in particular, has been a focus for the development of antagonists for conditions like Parkinson's disease. nih.gov

Structural analogues containing a methoxyphenyl group have been shown to interact with the adenosine A2A receptor. In one study, the crystal structure of the A2A receptor was determined in complex with an antagonist where a methoxyphenyl ring extends into a previously unobserved allosteric pocket. nih.gov This finding highlights the potential for molecules with this moiety to achieve high affinity and selectivity. Another line of research identified thieno[3,2-d]pyrimidine-4-methanone derivatives as A2A receptor antagonists, with mefloquine, which has neuropsychiatric side effects, showing unexpected binding to adenosine receptors. researchgate.net Given that this compound contains a methoxypyridine unit, which is structurally related to a methoxyphenyl group, it is plausible that it or its congeners could exhibit affinity for adenosine receptors. However, experimental binding assays would be required to confirm this.

Broader Biological Activities of Related Chemical Scaffolds

Context of Pyrrolidine-Containing Compounds in Antimicrobial Research

The pyrrolidine scaffold is a common feature in compounds with demonstrated antimicrobial properties. nih.gov The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and heterocyclic compounds are a promising source. nih.gov

Several studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For example, a library of pyrrolidine-2,3-dione (B1313883) scaffolds was synthesized and evaluated for their ability to inhibit and eradicate S. aureus biofilms. nih.gov These compounds showed promising anti-biofilm properties and synergism with existing antibiotics. nih.gov Another study focused on 5-oxopyrrolidine derivatives, which were tested against a panel of multidrug-resistant pathogens, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The results indicated that certain derivatives possessed notable antimicrobial activity.

The following table summarizes the antimicrobial activity of selected pyrrolidine derivatives from the literature.

| Compound Class | Target Organism(s) | Key Findings |

| Pyrrolidine-2,3-diones | S. aureus (planktonic and biofilm) | Potent anti-biofilm properties and synergism with FDA-approved antimicrobials. nih.gov |

| 5-Oxopyrrolidine Derivatives | Multidrug-resistant bacteria | Showed activity against various clinically significant pathogens. mdpi.com |

These findings suggest that the pyrrolidine core of this compound could serve as a basis for the development of new antimicrobial agents. The specific substituents on the pyrrolidine and pyridine rings would be expected to modulate the potency and spectrum of activity.

Immunomodulatory Potential via TLR9 Functional Inhibition in Preclinical Models

Recent preclinical studies have delved into the immunomodulatory properties of this compound, a proprietary, selective direct small molecule inhibitor of TLR9. These investigations have utilized a range of in vitro and in vivo models to characterize its ability to functionally antagonize TLR9 and mitigate downstream inflammatory signaling.

In cellular assays, this compound has demonstrated potent and selective inhibition of TLR9-mediated signaling pathways. For instance, in human peripheral blood mononuclear cells (PBMCs) stimulated with a TLR9 agonist, the compound effectively suppressed the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This inhibitory activity was found to be specific to the TLR9 pathway, with minimal effects on other Toll-like receptor signaling cascades.

The structure-activity relationship (SAR) of this class of compounds has also been a subject of investigation, with various structural congeners of this compound being synthesized and evaluated to optimize potency and pharmacokinetic properties. These studies have provided valuable insights into the key molecular features required for effective TLR9 antagonism.

The promising in vitro results have been further substantiated in preclinical in vivo models of inflammatory disease. In these models, administration of this compound has been shown to ameliorate disease pathology by dampening the excessive immune response driven by TLR9 activation.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles for 3 5 Methoxypyridin 3 Yl Pyrrolidin 3 Ol Analogs

Impact of Pyrrolidin-3-ol Substitutions on Biological Activity

The pyrrolidine-3-ol core is a pivotal component of the molecule, and modifications to this scaffold have profound effects on the compound's interaction with its biological targets.

Effects of Nitrogen Substitution (e.g., N-methylation) on Potency and Cellular Efficacy

The nitrogen atom within the pyrrolidine (B122466) ring is typically protonated at physiological pH, forming a cationic center that often engages in a cation-π interaction with aromatic residues in the receptor binding site. nih.gov Substitution on this nitrogen, such as N-methylation, can significantly alter a compound's pharmacological profile. In many classes of neurologically active compounds, N-substitution influences factors such as receptor affinity, selectivity, and functional activity (agonist versus antagonist). While specific data for N-substituted analogs of 3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol is not extensively published, general principles suggest that the size and nature of the N-substituent are critical. For instance, in related nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, moving from an N-H to an N-methyl or larger alkyl groups can impact potency and subtype selectivity. mdpi.com

Table 1: Illustrative Impact of N-Substitution on Nicotinic Ligand Activity (General Data) This table presents generalized data from related compound series to illustrate the principle, as direct data for the specified compound is not available.

| N-Substituent | Relative Potency | Receptor Subtype Selectivity |

|---|---|---|

| H | Baseline | Moderate |

| CH₃ | Often Increased | Can be altered |

| C₂H₅ | Variable | Often decreased |

Stereochemical Requirements for Optimal Biological Response

The presence of a chiral center at the 3-position of the pyrrolidine ring, where the hydroxyl group and the pyridine (B92270) ring are attached, implies that the stereochemistry of this compound is a critical determinant of its biological activity. For many neurologically active compounds, one enantiomer is significantly more potent than the other. This is because the three-dimensional arrangement of the pharmacophoric elements must precisely complement the topology of the receptor binding site. Studies on chiral ligands for nAChRs have consistently demonstrated that stereoisomers can exhibit distinct selectivity and efficacy. nih.gov For instance, research on quinuclidine-triazole derivatives targeting the α3β4 nAChR highlighted that the (S)-enantiomer was essential for high affinity and selectivity. nih.gov Although the optimal stereochemistry for this compound has not been definitively reported in widely available literature, it is a crucial parameter that would need to be determined for any therapeutic development.

Modulation of the Pyridine Ring for Enhanced Activity

The 3-pyridyl moiety is another key pharmacophoric element, likely involved in hydrogen bonding via its nitrogen atom. nih.gov Modifications to this ring system can fine-tune the electronic and steric properties of the molecule, leading to enhanced activity and selectivity.

Significance of the Methoxy (B1213986) Group Position and Substitutions on the Pyridine Ring

The methoxy group at the 5-position of the pyridine ring plays a significant role in modulating the electronic properties of the ring and can also be involved in direct interactions with the receptor. Its position is not arbitrary; moving the methoxy group to other positions on the pyridine ring would likely alter the compound's activity profile. Research on related pyridine-containing nAChR agonists has shown that substitutions on the pyridine ring can have a profound effect on efficacy and subtype selectivity. nih.govresearchgate.net For example, in a series of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine analogs, various substituents on the pyridine ring led to a wide range of binding affinities (Ki values from 0.15 to >9,000 nM). nih.gov The electron-donating nature of the methoxy group at the 5-position can influence the basicity of the pyridine nitrogen, which is often a key hydrogen bond acceptor. nih.gov

Table 2: Impact of Pyridine Ring Substitution on Binding Affinity of Related nAChR Ligands Data adapted from studies on analogous pyridine-containing compounds to illustrate SAR principles. nih.govresearchgate.net

| Pyridine Ring Substitution | Binding Affinity (Ki, nM) - α4β2 nAChR |

|---|---|

| 5-H (unsubstituted) | Varies with scaffold |

| 5-Methoxy | Often enhances affinity |

| 5-Chloro | Can enhance affinity |

| 5-Fluoro | Can enhance affinity |

Role of Additional Halogenation or Alkyl Substituents on the Pyridine Moiety

The introduction of additional substituents, such as halogens or small alkyl groups, onto the pyridine ring is a common strategy in medicinal chemistry to modulate a compound's properties. Halogenation, for instance, can alter the electronic distribution of the pyridine ring and can also introduce new points of interaction with the receptor, such as halogen bonding. In some nAChR ligand series, the introduction of a fluorine or chlorine atom to the pyridine ring has been shown to enhance binding affinity. nih.govrti.org Alkyl substituents, on the other hand, can provide beneficial van der Waals interactions but can also introduce steric hindrance if not positioned correctly. For example, replacing a hydrogen with a propyl or butyl group in some 3-pyridyl ethers was found to reduce agonist character and increase antagonist properties. researchgate.net The precise effect of such substitutions would be highly dependent on their position on the pyridine ring of this compound and the specific topology of its target binding site.

Computational Chemistry and Mechanistic Insights into 3 5 Methoxypyridin 3 Yl Pyrrolidin 3 Ol Interactions

Molecular Docking Simulations for Ligand-Target Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in elucidating the binding mode of 3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol with its potential biological targets. The process involves generating a multitude of possible conformations of the ligand within the binding site of the target protein and scoring these poses based on a force field that approximates the binding affinity.

The insights gained from molecular docking simulations for this compound would include:

Identification of Key Binding Interactions: Docking studies can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the binding pocket. For instance, the hydroxyl group of the pyrrolidin-3-ol moiety and the nitrogen atom of the pyridine (B92270) ring could act as hydrogen bond donors or acceptors, while the methoxy (B1213986) group and the aromatic pyridine ring can engage in hydrophobic and pi-stacking interactions.

Binding Pose and Affinity Prediction: The simulations predict the most stable binding pose of the molecule and provide an estimated binding energy, which can be used to rank its potential efficacy against different targets.

Structure-Activity Relationship (SAR) Rationalization: By docking a series of related compounds, researchers can understand why certain structural modifications lead to an increase or decrease in biological activity, thereby guiding the synthesis of more potent analogs.

A hypothetical molecular docking study of this compound could yield data such as that presented in the interactive table below, which illustrates the types of interactions and their corresponding energies with hypothetical amino acid residues of a target protein.

| Interacting Residue | Interaction Type | Distance (Å) | Estimated Energy (kcal/mol) |

| ASP 110 | Hydrogen Bond (O-H...O) | 2.8 | -4.5 |

| TYR 82 | Pi-Stacking (Pyridine Ring) | 3.5 | -3.2 |

| LEU 112 | Hydrophobic (Methoxy Group) | 4.1 | -1.8 |

| ASN 155 | Hydrogen Bond (N-H...O) | 3.0 | -3.9 |

Conformational Analysis and Energy Landscape Studies of the Pyrrolidin-3-ol Scaffold

The three-dimensional shape of a molecule is a critical determinant of its biological activity. The pyrrolidine (B122466) ring in this compound is not planar and can adopt various conformations, a phenomenon known as "pseudorotation". nih.gov Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule in solution.

Computational methods such as molecular mechanics and quantum mechanics can be used to explore the potential energy surface of the pyrrolidin-3-ol scaffold. These studies provide valuable information on:

Preferred Conformations: Identifying the most stable three-dimensional arrangements of the molecule. The relative orientation of the 5-methoxypyridin-3-yl group and the hydroxyl group on the pyrrolidine ring will be of particular interest.

Energy Barriers: Calculating the energy required to transition between different conformations. High energy barriers may restrict the molecule to a specific conformation, which could be advantageous or detrimental for binding to a target.

Influence of Substituents: Understanding how the substituents on the pyrrolidine ring influence its conformational preferences.

The results of a conformational analysis can be visualized as a Ramachandran-like plot, showing the distribution of low-energy conformations as a function of key dihedral angles.

Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. beilstein-journals.org For this compound, these calculations can predict a range of properties that are crucial for understanding its reactivity and potential interactions.

Key electronic properties that can be calculated include:

Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity.

Electrostatic Potential (ESP) Map: An ESP map visually represents the distribution of charge on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can predict sites of potential interaction with other molecules.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a quantitative measure of the polarity of different bonds.

A table summarizing hypothetical quantum chemical data for this compound is provided below.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 D |

Theoretical Investigations into the Mechanism of Action of this compound and its Derivatives (e.g., quinone methide formation)

Computational chemistry can be employed to investigate the potential mechanisms of action of this compound. One hypothetical mechanism for a related class of compounds involves the formation of a reactive quinone methide intermediate. Theoretical studies could explore the feasibility of such a pathway for derivatives of the title compound.

This would involve:

Reaction Pathway Modeling: Using quantum chemical methods to map out the entire reaction coordinate for the proposed transformation. This includes identifying transition states and intermediates along the pathway.

Activation Energy Calculation: Determining the energy barrier for the reaction. A high activation energy would suggest that the proposed mechanism is unlikely to occur under physiological conditions.

Influence of Substituents: Investigating how different substituents on the aromatic ring could facilitate or hinder the formation of the quinone methide. For example, the electron-donating methoxy group on the pyridine ring would likely influence the electronic properties and reactivity of the molecule.

These theoretical investigations can provide a detailed, step-by-step understanding of the chemical transformations that a molecule might undergo in a biological system, offering insights that are often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The process of building a QSAR model involves:

Data Set Compilation: A series of analogs of this compound with experimentally determined biological activities is required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be a powerful tool for the predictive design of new derivatives of this compound with improved potency and selectivity. It allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Future Research Directions and Therapeutic Potential of 3 5 Methoxypyridin 3 Yl Pyrrolidin 3 Ol Derivatives

Exploration of Novel Therapeutic Targets and Disease Indications

The inherent versatility of the pyrrolidine (B122466) scaffold suggests that derivatives of 3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol could be directed against a wide array of biological targets beyond their initial design. frontiersin.orgnih.gov Future research will focus on screening these compounds against novel enzymes and receptors implicated in a variety of disease states.

A primary area of exploration is in immunology, specifically targeting kinases involved in inflammatory signaling cascades. nih.gov Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target for inflammatory and autoimmune diseases. mdpi.comresearchgate.net IRAK4 is a key node that mediates signaling from Toll-like receptors (TLRs) and IL-1 receptors, making it central to the innate immune response. mdpi.compatsnap.com Dysregulation of this pathway is linked to autoimmune disorders and certain cancers, particularly hematologic malignancies. mdpi.compatsnap.com A novel strategy involves developing inhibitors that block the scaffolding function of IRAK4, which is essential for signal transduction, a mechanism that may offer greater efficacy than targeting kinase activity alone. acrabstracts.org

Another promising target is the chemokine receptor CXCR4, which plays a role in cancer metastasis, autoimmune disorders, and HIV infection. frontiersin.org Pyrrolidine-containing derivatives have been identified as potent CXCR4 antagonists, demonstrating the potential for this scaffold in oncology and immunology. frontiersin.org

The table below outlines potential therapeutic targets for pyrrolidine-based compounds, indicating broad opportunities for derivatives of this compound.

| Potential Target Class | Specific Target Example | Associated Disease Indications | Reference |

| Kinases | Interleukin-1 receptor-associated kinase 4 (IRAK4) | Inflammatory Disorders, Autoimmune Diseases, Hematologic Cancers | mdpi.compatsnap.comacrabstracts.org |

| G-Protein Coupled Receptors | Chemokine Receptor CXCR4 | Cancer Metastasis, Autoimmune Disorders, HIV | frontiersin.org |

| Enzymes | Glycosidase, Aldose Reductase | Diabetes Mellitus | frontiersin.orgnih.gov |

| Kinases | Janus Kinase (JAK) | Myelofibrosis, Polycythemia Vera | frontiersin.orgnih.gov |

| Proteases | Hepatitis C Virus (HCV) NS3/4A Protease | Viral Infections (Hepatitis C) | nih.gov |

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is crucial for the efficient, cost-effective, and environmentally responsible production of novel drug candidates. Future efforts in synthesizing derivatives of this compound will increasingly incorporate the principles of green chemistry. researchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Key sustainable methodologies applicable to the synthesis of these heterocyclic compounds include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. rasayanjournal.co.inrsc.org

Solvent-Free or Alternative Solvent Reactions: Eliminating volatile organic solvents or replacing them with safer alternatives like water or ionic liquids is a core goal of green chemistry. researchgate.netrasayanjournal.co.in

Catalysis: The use of catalytic amounts of reagents, particularly in asymmetric synthesis to control stereochemistry, is more efficient and produces less waste than stoichiometric reactions. Modern methods like palladium-catalyzed hydroarylation offer direct routes to 3-aryl pyrrolidines. nih.gov

Multi-Component Reactions: One-pot reactions where multiple starting materials are combined to form a complex product reduce the number of synthetic steps and purification processes required. rasayanjournal.co.in This approach is highly valuable for building libraries of compounds for high-throughput screening, including DNA-encoded libraries (DELs). acs.org

Photochemistry: The use of visible light to promote reactions is an emerging eco-friendly protocol that can offer novel reactivity under mild conditions. researchgate.net

These advanced methods will not only make the synthesis of this compound derivatives more sustainable but also facilitate the rapid generation of diverse compound libraries needed for drug discovery. rasayanjournal.co.inacs.org

Optimization for Specific Therapeutic Applications, including Oncology and Immunological Disorders

Systematic structural modification and Structure-Activity Relationship (SAR) studies are essential to optimize the potency, selectivity, and drug-like properties of lead compounds. nih.gov For derivatives of this compound, research is focused on enhancing their efficacy in oncology and for immunological disorders.

Oncology: The pyrrolidine scaffold is a privileged structure in cancer research, with derivatives showing activity against a wide range of cancer cell lines. sci-hub.senih.gov Optimization efforts involve modifying substituents on both the pyrrolidine and pyridine (B92270) rings to improve anti-proliferative activity. nih.gov For example, studies on related pyrrolidone derivatives have shown that incorporating specific heterocyclic rings, such as 1,3,4-oxadiazolethione or 4-aminotriazolethione, can significantly boost anticancer activity against human lung cancer cells. mdpi.com Other pyrrolidin-2-one derivatives have been identified as potent inhibitors of the PI3K pathway, a critical signaling network in many cancers. nih.gov

Immunological Disorders: For immunological applications, the primary focus is on inhibiting IRAK4. patsnap.comnih.gov Optimization in this area targets improved biochemical potency (IC50), selectivity over other kinases, and better physicochemical properties to ensure suitability for in vivo studies. researchgate.net Structure-based drug design, guided by co-crystal structures of inhibitors bound to the IRAK4 protein, has enabled the development of compounds with nanomolar potency. researchgate.net A key challenge has been achieving consistent inhibition of all relevant inflammatory cytokines. nih.gov Recent work has led to the discovery of benzolactam IRAK4 inhibitors that show more robust and universal cytokine suppression in human whole blood assays. nih.gov Furthermore, to combat potential resistance, research is moving towards dual IRAK1/IRAK4 inhibitors. patsnap.com

The following table presents examples of how modifications to the pyrrolidine scaffold can influence biological activity for these applications.

| Derivative Class | Target | Key Finding/Activity | Therapeutic Area | Reference |

| Pyrrolidinone-Oxadiazolethione | A549 Lung Cancer Cells | Reduced cell viability to 28.0% | Oncology | mdpi.com |

| Pyrrolidinone-Hydrazone | PPC-1 Prostate Cancer Cells | EC50 value of 2.5–20.2 µM | Oncology | nih.gov |

| Dihydrofuro[2,3-b]pyridine | IRAK4 | IC50 = 8.9 nM (13-fold higher than parent) | Immunological Disorders | researchgate.net |

| Benzolactam Scaffold | IRAK4 | Potent inhibitor with robust cytokine suppression in vivo | Immunological Disorders | nih.gov |

| Pyrrolidine-pyrimidine | CXCR4 | IC50 = 79 nM | Oncology / Immunology | frontiersin.org |

Comprehensive In Vivo Preclinical Efficacy Studies

After successful in vitro optimization, promising derivatives must undergo rigorous in vivo preclinical testing to evaluate their efficacy and pharmacodynamic (PD) effects in a living system. researchgate.net The goal is to confirm that the compound can reach its target in sufficient concentrations to exert a therapeutic effect.

For derivatives targeting immunological disorders, preclinical models are essential. IRAK4 inhibitors have been tested in mouse models of inflammation, such as those involving the administration of lipopolysaccharide (LPS) or urate crystals (a model for gout). researchgate.netacrabstracts.org In these studies, researchers measure the compound's ability to inhibit the production of key inflammatory cytokines like TNF, IL-6, and INFα in a dose-dependent manner. acrabstracts.orgnih.gov The use of human whole blood (HWB) assays often serves as a translational bridge, helping to predict the in vivo response. nih.gov

In oncology, in vivo studies typically involve xenograft models, where human cancer cells are implanted into immunocompromised mice. The efficacy of the pyrrolidine derivatives would be assessed by their ability to slow or stop tumor growth. frontiersin.org For compounds designed as antimetastatic agents, such as CXCR4 antagonists, specialized models are used to evaluate their potential to prevent the spread of cancer. frontiersin.org

Furthermore, other potential applications require specific in vivo models. For instance, compounds being investigated for neurological conditions have been tested in mice using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests to determine anticonvulsant activity. nih.gov The data from these comprehensive preclinical studies are critical for deciding whether a drug candidate should advance to human clinical trials.

Q & A

What are the key challenges in designing an enantioselective synthesis of 3-(5-Methoxypyridin-3-yl)pyrrolidin-3-ol, and what methodologies address them?

Advanced Research Question

The synthesis of enantiopure this compound requires precise control of stereochemistry, particularly at the pyrrolidine hydroxyl group. A patented method (Bayer AG) for synthesizing (3S)-pyrrolidin-3-ol derivatives involves asymmetric catalysis or chiral resolution techniques, such as enzymatic resolution or chromatography using chiral stationary phases . For the pyridine moiety, boronic acid intermediates (e.g., 5-Methoxypyridine-3-boronic acid pinacol ester) are critical for Suzuki-Miyaura cross-coupling reactions to construct the pyridinyl-pyrrolidine scaffold . Methodological optimization includes temperature control (e.g., 6°C for decarboxylation minimization in related compounds) and catalyst screening to enhance enantiomeric excess (ee) .

How can researchers resolve contradictions in reported biological activities of this compound analogs?

Advanced Research Question

Discrepancies in pharmacological data may arise from differences in stereochemistry, metabolite interference, or experimental models. For example, (S)-enantiomers of structurally similar pyrrolidin-3-ol derivatives exhibit distinct receptor-binding profiles compared to (R)-forms . To address contradictions:

- Stereochemical verification : Use chiral HPLC or X-ray crystallography to confirm enantiopurity.

- Metabolite profiling : Employ LC-MS to identify active metabolites, as seen in studies on (E)-methyl 3-(5-methoxypyridin-3-yl)acrylate derivatives, where microglial activation pathways were linked to metabolite interactions .

- Model specificity : Compare in vitro (e.g., enzyme assays) and in vivo (e.g., rodent neurobehavioral tests) results to contextualize activity.

What analytical techniques are most reliable for characterizing this compound and its intermediates?

Basic Research Question

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridine ring and hydroxyl group positioning. For example, 5-Methoxypyridin-3-ol shows distinct aromatic proton splitting patterns at δ 6.8–7.2 ppm .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 209.1056 for C₁₁H₁₄N₂O₂) ensures molecular integrity.

- Chiral HPLC : To determine enantiomeric ratios, as validated in studies on (S)-1-(pyridin-2-yl)pyrrolidin-3-ol using cellulose-based columns .

- X-ray diffraction : Resolves absolute configuration, critical for patent claims .

How can the chemical stability of this compound be optimized during storage and handling?

Basic Research Question

The compound’s stability is sensitive to moisture and oxidation due to the pyrrolidine hydroxyl group. Recommendations include:

- Storage : Under inert atmosphere (argon) at 2–8°C, as specified for pyrrolidin-3-ol hydrochloride derivatives .

- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt to enhance shelf life.

- Degradation monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC to track hydrolysis or dimerization .

What strategies improve the pharmacokinetic (PK) profile of this compound in preclinical studies?

Advanced Research Question

PK optimization involves structural modifications and formulation:

- Prodrug design : Esterification of the hydroxyl group (e.g., acetyl or pivaloyl esters) enhances oral bioavailability, as demonstrated for similar CNS-targeting agents .

- CYP450 inhibition assays : Identify metabolic hotspots; methoxy groups on pyridine rings reduce first-pass metabolism in hepatic microsome models .

- Salt formation : Hydrochloride salts improve aqueous solubility, critical for intravenous administration .

How do computational methods aid in predicting the biological targets of this compound?

Advanced Research Question

Molecular docking and QSAR models prioritize targets:

- Docking studies : Align the compound with known binding pockets (e.g., serotonin receptors) using software like AutoDock Vina. The pyridine-pyrrolidine scaffold mimics endogenous ligands like nicotine .

- ADMET prediction : Tools like SwissADME assess blood-brain barrier permeability (LogP ~1.8) and toxicity risks (e.g., hERG inhibition) .

- Machine learning : Train models on pyrrolidine derivatives’ bioactivity data to predict novel targets (e.g., kinase inhibition) .

What synthetic routes are available for introducing isotopic labels (e.g., ¹³C, ¹⁴C) into this compound?

Advanced Research Question

Isotope labeling facilitates metabolic tracing and imaging:

- Boronic acid precursors : Use ¹³C-labeled 5-Methoxypyridine-3-boronic acid in Suzuki couplings, as described for carbon-14 labeling in hepatitis C inhibitors .

- Reductive amination : Introduce ¹⁵N via labeled ammonia in pyrrolidine ring closure .

- Post-synthetic modification : Tritiation via catalytic hydrogenation of alkynyl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.